molecular formula C13H18N2O4S B2577307 2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide CAS No. 955774-88-6

2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

Cat. No. B2577307
CAS RN: 955774-88-6
M. Wt: 298.36
InChI Key: KEFOQSOUXMYHBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions . The presence of the quinoline group suggests that it might be synthesized using Skraup or Doebner-Miller reactions, which are commonly used to synthesize quinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline group suggests a planar aromatic ring system, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the methoxy group might undergo reactions such as demethylation, while the quinoline group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Anion Coordination and Molecular Structures

  • Spatial Orientations in Anion Coordination : Amide derivatives, including those similar to 2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide, show varied spatial orientations impacting anion coordination. Protonated salts of certain amide derivatives can have tweezer-like geometries, contributing to channel-like molecular structures through weak interactions (Kalita & Baruah, 2010).

  • Structural Aspects in Salt and Inclusion Compounds : Amide containing isoquinoline derivatives display notable structural aspects. For instance, certain derivatives form gels or crystalline salts with mineral acids, and their host-guest complexes exhibit enhanced fluorescence, providing insights into molecular interactions and properties (Karmakar et al., 2007).

Therapeutic Research and Drug Development

  • Antitubercular Agents : Quinolin-based acetamides, similar in structure to 2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide, have been identified as potent antitubercular agents. These compounds are effective against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, exhibiting low toxicity and potential for tuberculosis treatment (Pissinate et al., 2016; Giacobbo et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Proper handling and disposal procedures should be followed to minimize risk.

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-9-13(16)14-11-6-5-10-4-3-7-15(12(10)8-11)20(2,17)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFOQSOUXMYHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

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